Adenosine triphosphate uridine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
30632-06-5 |
|---|---|
Molecular Formula |
C19H26N7O18P3 |
Molecular Weight |
733.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate |
InChI |
InChI=1S/C19H26N7O18P3/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(42-18)4-40-47(38,44-46(36,37)43-45(33,34)35)39-3-7-11(28)13(30)17(41-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,36,37)(H2,20,21,22)(H,24,27,32)(H2,33,34,35)/t7-,8-,11-,12-,13-,14-,17-,18-,47?/m1/s1 |
InChI Key |
BSOFHAKJEKMWPE-FZNBVPMYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
adenosine 5'-P(1)-triphosphate-P(3)-5'''-uridine adenosine triphosphate uridine Ap3U ApppU |
Origin of Product |
United States |
Nomenclature and Classification Within Dinucleoside Polyphosphates
Adenosine (B11128) triphosphate uridine (B1682114) monophosphate (pppApU) belongs to a larger class of molecules known as dinucleoside polyphosphates (NpₙN's). acs.org These compounds consist of two nucleoside units linked by a chain of two or more phosphate (B84403) groups. nih.gov The nomenclature "pppApU" specifies the structure: "ppp" indicates the three phosphate groups forming the bridge, "A" represents adenosine, and "U" signifies uridine.
Dinucleoside polyphosphates are classified based on the number of phosphate groups and the identity of the nucleosides. For instance, P₁,P₄-diadenosine tetraphosphate (B8577671) (Ap₄A) was the first of these molecules to be identified in mammalian tissues. nih.gov The general structure can be represented as XpₙX, where X can be adenosine, guanosine (B1672433), or uridine, and 'n' denotes the number of phosphate groups. nih.gov
Historical Context of Identification and Initial Characterization in Biological Systems
The discovery of dinucleoside polyphosphates dates back over half a century, with the first identification occurring by accident during studies on aminoacyl-tRNA synthetases in 1953. taylorfrancis.com However, it was the identification of Ap₄A in mammalian tissue in 1976 that spurred broader interest in this class of molecules. nih.gov
These molecules were often termed "alarmones" because their cellular concentrations were observed to increase under conditions of stress. uochb.cz For many years, while their existence and various cellular effects were known, the precise mechanisms of their action remained elusive. acs.orguochb.cz Early research focused on their presence in various cells and body fluids and began to hint at their roles as signaling molecules. nih.gov A significant breakthrough came with the discovery that these alarmones could act as 5' RNA caps (B75204) in bacteria, a finding that had been overlooked by biologists for decades. uochb.cz This discovery provided a new framework for understanding their function, suggesting they could influence cellular processes by being part of an RNA molecule. acs.org
Fundamental Biochemical Significance and Research Focus
The biochemical significance of pppApU and other dinucleoside polyphosphates is a subject of ongoing research. A primary area of focus has been their role in transcription initiation. Studies have shown that dinucleoside polyphosphates can serve as noncanonical initiating nucleotides (NCINs) for RNA polymerase. acs.orgnih.gov For example, in vitro transcription experiments with T7 RNA polymerase have demonstrated that dinucleoside polyphosphates with tri- and tetraphosphate (B8577671) bridges are effective substrates, comparable to canonical nucleotides like ATP. acs.org
The synthesis of pppApU is a key step in the initiation of transcription at certain promoters. nih.govnih.gov Kinetic analyses have revealed that the formation of the initial pppApU dinucleotide can be a rate-limiting step and is subject to regulation. nih.govbiorxiv.orgacs.org For instance, the presence of certain antibiotics can inhibit the synthesis of transcripts beyond the initial dinucleotide or trinucleotide. embopress.org
Recent research has also elucidated the role of dinucleoside polyphosphates as 5'-RNA caps (B75204) in bacteria. uochb.cz This capping can protect RNA from degradation, particularly under stress conditions like starvation, when the cell has limited resources for synthesizing new macromolecules. uochb.cz Methylation of these caps can further enhance their protective effect. uochb.cz
Overview of Contributions to Cellular Function
Enzymatic Hydrolysis and Product Generation
The degradation of short RNA fragments like pppApU is a crucial housekeeping function, preventing the accumulation of potentially interfering oligonucleotides and recycling nucleotides back into the cellular pool. nih.govoup.com This process is carried out by a variety of ribonucleases (RNases), which are broadly classified as endoribonucleases and exoribonucleases. solisbiodyne.com
Endoribonucleases cleave RNA molecules internally, while exoribonucleases degrade them from either the 5' or 3' end. solisbiodyne.com For a short transcript like pppApU, the primary enzymatic action would be hydrolytic cleavage of the phosphodiester bond and the triphosphate group.
Specialized enzymes known as oligoribonucleases or nano-RNases are responsible for degrading the small, 2-5 nucleotide-long fragments that remain after initial RNA degradation. cssb-hamburg.de In many bacteria, the final step of RNA degradation is catalyzed by dedicated dinucleotidases. cssb-hamburg.de
Key enzymes involved in the degradation of short RNAs, and by extension pppApU, include:
Oligoribonuclease (Orn): This enzyme was initially thought to degrade a range of short oligoribonucleotides but has been shown to have a strong preference for dinucleotides. oup.comcssb-hamburg.deelifesciences.org It functions as a 3'→5' exoribonuclease, cleaving dinucleotides into mononucleotides. oup.comelifesciences.org Orn is considered a key "diribonuclease" that completes the terminal step of RNA degradation. elifesciences.org
Nano-RNase C (NrnC): Found in many organisms that lack Orn, NrnC also functions as a dinucleotidase, degrading dinucleotides into mononucleotides. cssb-hamburg.de Despite having evolved independently, NrnC and Orn provide a similar essential function, highlighting the importance of clearing dinucleotides from the cell. cssb-hamburg.de
NrnA: This is a 5'→3' exoribonuclease that processes short RNA substrates, typically between 2 and 4 nucleotides in length. nih.gov It acts as a housekeeping enzyme for the degradation of these small fragments. nih.gov
Phosphatases: The 5' triphosphate group of pppApU is susceptible to hydrolysis by various cellular phosphatases, which would remove phosphate (B84403) groups to yield pApU, ApU, and ultimately adenosine (B11128) and uridine (B1682114) nucleosides.
The final products of pppApU degradation are ribonucleoside monophosphates (AMP and UMP), which can then be phosphorylated to re-enter the NTP pool for nucleic acid synthesis, or further catabolized. elifesciences.org
Table 1: Key Enzymes in the Degradation of Short RNA Transcripts
| Enzyme | Type | Primary Substrate(s) | Function |
| Oligoribonuclease (Orn) | 3'→5' Exonuclease | Dinucleotides | Terminal degradation of RNA fragments into mononucleotides. oup.comelifesciences.org |
| Nano-RNase C (NrnC) | Dinucleotidase | Dinucleotides | Terminal degradation of RNA fragments in organisms lacking Orn. cssb-hamburg.de |
| NrnA | 5'→3' Exonuclease | Short RNAs (2-4 nt) | Housekeeping degradation of short RNA fragments. nih.gov |
| General RNases (e.g., RNase A family) | Endonucleases/Exonucleases | Single-stranded RNA | Initial breakdown of larger RNA molecules. solisbiodyne.com |
Regulation of Degradative Enzyme Activities
The activity of enzymes that degrade short RNAs like pppApU is regulated to maintain cellular homeostasis. While specific regulatory mechanisms for the turnover of abortive transcripts are not extensively detailed, they are part of the broader cellular RNA quality control and turnover systems.
Regulation can occur at multiple levels:
Substrate Availability: The primary factor regulating the degradation of pppApU is its rate of production during abortive initiation. Conditions that favor abortive cycling will increase the substrate load for degradative enzymes.
Enzyme Expression: The expression levels of RNases are controlled by cellular needs. For example, in E. coli, the deficiency of an endonuclease can lead to reduced degradation of abortive transcripts, suggesting that the concentration of these enzymes is a limiting factor. nih.govresearchgate.net
Pyrophosphate (PPi): The concentration of pyrophosphate, a byproduct of transcription, can regulate the process of abortive initiation itself. nih.govnih.gov High concentrations of PPi can increase the rate of pyrophosphorolysis, the reverse reaction of nucleotide incorporation, leading to an increase in abortive initiation and a shift towards shorter products. nih.govx-mol.com This indirectly affects the amount and type of substrate available for degradative enzymes.
Factors Influencing pppApU Stability and Half-Life in Cellular Environments
The concepts of "stability" and "half-life" for pppApU are unique because it is a transient intermediate rather than a stable molecule. Its existence is fleeting, and its "half-life" is primarily determined by the kinetics of its synthesis and release from the RNAP-promoter complex, followed by its rapid degradation. slideshare.net
Factors influencing the production and effective lifespan of pppApU include:
Promoter Sequence: The DNA sequence of the promoter and the initial transcribed region significantly influences the stability of the initial transcribing complex. nih.gov Unstable complexes are more prone to abortive cycling and thus produce more pppApU.
NTP Concentrations: The concentrations of the initiating nucleotides (ATP and UTP for pppApU) affect the rate of synthesis. nih.gov The rate of incorporation of UTP to form pppApU is one of the fastest steps in initial transcription. acs.org
RNA Polymerase Structure: Mutations in regions of the RNAP, such as the σ3.2 finger, can destabilize the binding of the initial RNA transcript, leading to its faster release and an increase in the turnover of abortive products. nih.gov
DNA Scrunching Stress: During initiation, RNAP remains stationary while pulling in downstream DNA, causing the DNA to "scrunch." slideshare.netwikipedia.org The stress from this scrunching can lead to the release of the short RNA transcript, contributing to abortive initiation. slideshare.net
Cellular Solutes: Osmolytes like glycine (B1666218) betaine (B1666868) (GB) and urea (B33335) can influence the stability of the transcription initiation complex and the rate of pppApU synthesis. researchgate.net GB can accelerate the synthesis of short transcripts, while urea can have a retarding effect. researchgate.net
Presence of Inhibitors: Antibiotics like rifampicin (B610482) inhibit the transition from initiation to elongation, leading to an accumulation of abortive products such as pppApU. pnas.org
Table 2: Factors Affecting pppApU Production and Turnover
| Factor | Effect on pppApU Production/Turnover | Reference(s) |
| Promoter Sequence | Influences the stability of the RNAP-promoter complex, affecting the rate of abortive initiation. | nih.gov |
| NTP Concentration | Higher concentrations of ATP and UTP can increase the rate of pppApU synthesis. | nih.gov |
| Pyrophosphate (PPi) | Increases abortive initiation by promoting the reverse reaction (pyrophosphorolysis). | nih.govx-mol.com |
| RNAP Mutations (e.g., σ3.2) | Can increase the release of short transcripts, boosting the turnover of abortive products. | nih.gov |
| DNA Scrunching | The stress accumulated during this process can lead to the release of the nascent RNA chain. | slideshare.netwikipedia.org |
| Rifampicin | Blocks the RNA exit channel, stalling the polymerase after synthesis of a di- or trinucleotide and increasing abortive product release. | pnas.org |
| Cellular Solutes (Urea, GB) | Can modulate the stability of the initiation complex and the kinetics of early transcript synthesis. | researchgate.net |
Advanced Research Methodologies and Analytical Approaches for Pppapu Studies
Biochemical Techniques for Detection and Quantification
The chemical properties of pppApU, particularly its multiple phosphate (B84403) groups and similarity to abundant nucleotides like ATP, necessitate highly specific and sensitive detection methods. nih.gov
Chromatography is a foundational technique for separating pppApU from other cellular nucleotides based on the differential distribution of components between a stationary and a mobile phase. slideshare.nethawach.com Various chromatographic methods are employed, each with specific advantages.
Thin-Layer Chromatography (TLC): TLC, particularly using polyethyleneimine (PEI) cellulose (B213188) plates, is a cost-effective and straightforward method for separating nucleotides. nih.gov For pppApU analysis, reaction mixtures are spotted onto PEI-cellulose plates, which are then developed in a buffer system, such as potassium phosphate, to separate the oligonucleotides. oup.com This method allows for the qualitative and semi-quantitative analysis of pppApU synthesis. oup.com
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and quantitative accuracy compared to TLC. frontiersin.org Techniques like ion-pair reverse-phase (IPRP) chromatography coupled with mass spectrometry (MS) are effective for the detection and quantification of various nucleotides and could be applied to pppApU. nih.govfrontiersin.org Similarly, hydrophilic interaction liquid chromatography (HILIC) combined with MS has been successful in separating other structurally similar alarmones like ppGpp and pppGpp. nih.govfrontiersin.org
Capillary Electrophoresis (CE): CE coupled with UV detection or mass spectrometry (CE-MS) provides another powerful tool for separating and quantifying charged molecules like pppApU. nih.govfrontiersin.org This method offers high separation efficiency and requires only small sample volumes.
| Method | Principle | Application in pppApU Studies | Key Findings/Advantages |
| Thin-Layer Chromatography (TLC) | Separation on PEI-cellulose plates based on differential affinity for stationary and mobile phases. nih.gov | Used for the initial separation and analysis of pppApU from reaction mixtures containing ATP and UTP. oup.com | Cost-effective; allows for separation of di- and trinucleotides from nucleoside triphosphates. nih.govoup.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using columns (e.g., IPRP, HILIC) coupled to a detector (e.g., MS). nih.govfrontiersin.org | Applicable for precise quantification and separation of pppApU from complex nucleotide pools. nih.govfrontiersin.org | High sensitivity and quantitative accuracy; suitable for complex biological samples. frontiersin.org |
| Capillary Electrophoresis (CE) | Separation in a narrow capillary based on electrophoretic mobility. frontiersin.org | Detection of pppApU in defined nucleotide mixes. frontiersin.org | High separation efficiency; requires minimal sample volume. frontiersin.org |
Radiotracer assays are a classic and highly sensitive method for studying the synthesis and degradation of pppApU. These assays typically involve the use of radioactively labeled nucleotide precursors, such as [α-³²P]UTP or [γ-³²P]ATP.
In a typical synthesis assay, RNA polymerase is incubated with a DNA template (e.g., T7 DNA) and a mixture of nucleotides, including one that is radiolabeled. oup.com The reaction products are then separated using techniques like polyacrylamide gel electrophoresis (PAGE) or TLC. oup.com The amount of radiolabeled pppApU formed is quantified by excising the corresponding band from the gel or spot from the TLC plate and measuring its radioactivity using a scintillation counter. oup.com This allows for the determination of synthesis rates under various experimental conditions. Degradation assays can be performed similarly, by incubating purified, radiolabeled pppApU with cell extracts or purified enzymes and monitoring the decrease in radioactivity of the full-length product over time.
Chromatographic Separation Methods
In Vitro Reconstitution Systems for Studying pppApU Dynamics
In vitro reconstitution systems are indispensable for dissecting the molecular mechanisms of pppApU synthesis and its effects on transcription. frontiersin.orgnih.gov These systems allow researchers to study the process in a controlled environment, free from the complexity of the cellular milieu. qiansulab.com
Assays using highly purified RNA polymerase (RNAP) are fundamental to understanding the basic mechanism of pppApU synthesis. nih.gov These assays typically include a defined DNA template containing a promoter, purified RNAP holoenzyme, and specific nucleotide triphosphates (ATP and UTP for pppApU synthesis). oup.comnih.gov
By systematically varying the concentrations of RNAP, DNA template, and nucleotides, researchers can study the kinetics of pppApU formation. tuni.fi For instance, such assays have been used to demonstrate that pppApU is an initial product of transcription that can be elongated upon the addition of the next nucleotide in the sequence. oup.com These purified systems are also crucial for investigating how various transcription factors or small molecule inhibitors affect the synthesis of pppApU. bibliotekanauki.pl The activity of the purified polymerase is often verified using standard transcription assays with templates like T7 phage DNA. nih.gov
| Assay Component | Purpose | Example |
| Enzyme | To catalyze the synthesis of RNA. | Purified E. coli or P. aeruginosa RNA Polymerase. nih.gov |
| DNA Template | To provide the sequence for transcription initiation. | T7 DNA, poly[d(A-T)]. oup.com |
| Substrates | To act as the building blocks for pppApU. | ATP and UTP (one may be radiolabeled). oup.com |
| Buffer System | To maintain optimal pH and ionic conditions for the enzyme. | Tris-HCl buffer with MgCl₂, KCl. |
Another approach involves the transient expression of genes for relevant enzymes in a heterologous host system, such as Nicotiana benthamiana. nih.gov This plant system is particularly useful for studying enzymes associated with endomembrane systems. nih.gov By co-expressing different combinations of genes, one can reconstruct and analyze the dynamics of pppApU metabolism in a controlled cellular context. nih.gov This approach bridges the gap between simplified in vitro assays and complex in vivo studies. nih.gov
Purified RNA Polymerase Assays
Genetic and Molecular Biological Approaches for Mechanism Elucidation
Genetic and molecular biology techniques are powerful tools for probing the functional significance and regulatory mechanisms of pppApU in vivo. nih.govnih.gov These approaches allow for the manipulation of the cellular machinery to observe the resulting effects on pppApU metabolism and signaling. stanford.edu
Key molecular genetic strategies include:
Gene Knockouts/Knockdowns: Deleting or reducing the expression of the gene encoding RNA polymerase subunits or regulatory factors can reveal their role in pppApU synthesis.
Site-Directed Mutagenesis: Introducing specific mutations into the RNA polymerase gene can help identify the amino acid residues and protein domains that are critical for pppApU synthesis or its regulation.
Reporter Gene Assays: Fusing a promoter that is sensitive to pppApU levels to a reporter gene (e.g., encoding luciferase or green fluorescent protein) can provide a readout of in vivo pppApU concentrations and dynamics.
Overexpression Studies: Increasing the expression of enzymes suspected to be involved in pppApU synthesis or degradation can help confirm their function and elucidate their impact on cellular physiology.
These genetic manipulations, combined with the biochemical and analytical techniques described above, provide a comprehensive toolkit for elucidating the complex roles of pppApU in cellular processes. stanford.eduemory.edu
Mutagenesis Studies of Related Enzymes
Mutagenesis is a powerful technique used to understand the function of specific amino acids within an enzyme's active site and how they contribute to substrate binding and catalysis. nih.govnih.govlongdom.org In the context of pppApU, mutagenesis studies have been crucial for elucidating the mechanisms of enzymes that synthesize or interact with it.
Key enzymes involved in pppApU metabolism include certain RNA Polymerases (RNAPs) and Thg1-like proteins (TLPs). pnas.orgnih.gov RNAP can synthesize pppApU during the initial steps of transcription. nih.govnih.gov TLPs, known for their role in tRNA maturation, can also catalyze nucleotide additions in a 3'-5' direction and are implicated in tRNA repair and editing. nih.govnih.govbiorxiv.org
Site-directed mutagenesis, where specific amino acids are intentionally altered, allows researchers to probe the function of these enzymes. nih.gov For example, by mutating residues in the active site of E. coli RNAP, researchers can study the impact on the kinetics of pppApU synthesis, which is a key step in transcription initiation. pnas.orgnih.gov Kinetic analyses of such mutants reveal which residues are critical for binding the ATP and UTP substrates and for catalyzing the formation of the phosphodiester bond. nih.govbiorxiv.org
Similarly, mutagenesis of TLPs helps to differentiate their various functions, such as tRNA maturation versus broader tRNA repair. nih.govnih.gov Studies on TLPs from organisms like Dictyostelium discoideum and Bacillus thuringiensis have used mutagenesis to identify key residues responsible for substrate specificity and catalytic activity, providing insight into their potential roles in pathways that may involve pppApU or similar molecules. osu.edurcsb.org
Table 1: Examples of Mutagenesis Studies on pppApU-Related Enzymes
| Enzyme/Protein | Organism | Mutagenesis Approach | Key Findings Related to Dinucleotide Synthesis | Reference |
|---|---|---|---|---|
| RNA Polymerase (RNAP) | Escherichia coli | Site-directed mutagenesis of active site residues. | Identified residues affecting the rate constants for NTP binding and the synthesis of pppApU during transcription initiation. nih.govnih.gov | nih.gov |
| Thg1-Like Protein (TLP) | Dictyostelium discoideum | Site-directed mutagenesis and domain swapping. | Distinguished the roles of different TLP paralogs in cytosolic vs. mitochondrial tRNA processing, clarifying their substrate specificities. nih.gov | nih.gov |
| KDPG Aldolase | Escherichia coli | Site-directed mutagenesis of the phosphate-binding pocket (e.g., S184L). | Demonstrated that altering the phosphate-binding site enhances selectivity for non-phosphorylated substrates, a principle applicable to engineering enzymes that might interact with dinucleotides. nih.gov | nih.gov |
Gene Expression Profiling in Response to pppApU Perturbations
Gene expression profiling is a method used to measure the activity of thousands of genes at once, creating a snapshot of cellular function. wikipedia.org This transcriptomic approach can reveal how cells respond to specific stimuli, including the presence or synthesis of signaling molecules like pppApU. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify entire pathways and cellular processes affected by pppApU. nih.govnih.gov
While direct administration of pppApU to cells followed by transcriptomic analysis is one approach, a more common method is to study gene expression under conditions where pppApU is known to be produced. For instance, pppApU can be generated during the initial phase of transcription by RNAP. embopress.orgembopress.org Therefore, analyzing gene expression during specific stages of transcription initiation can provide clues about the downstream effects of pppApU synthesis.
Furthermore, as dinucleotides can be involved in innate immune responses, profiling gene expression in immune cells or during an immune challenge can be particularly insightful. nih.govnih.govfrontiersin.org Single-cell transcriptomics, for example, allows for the detailed analysis of immune responses in individual cells, revealing heterogeneity in how different cell types might respond to signals that could involve pppApU. nih.govnih.govembopress.org This technique can identify specific cell populations where pppApU-related pathways are active and characterize the downstream transcriptional signatures, such as the upregulation of interferons or other cytokines. frontiersin.orgmdpi.comresearchgate.net
Table 2: Gene Expression Signatures in Relevant Biological Contexts
| Biological Context | Experimental System | Key Upregulated Gene Categories/Pathways | Potential Relevance to pppApU | Reference |
|---|---|---|---|---|
| Innate Immune Activation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Toll-like receptor signaling, Interferon response genes (STAT1, OAS2), Cytokine signaling. nih.gov | Dinucleotides can act as signaling molecules in innate immunity, triggering antiviral and inflammatory pathways. | nih.gov |
| Viral Infection Response | Human Intestinal Organoids | Cell-type-specific interferon-stimulated genes (ISGs). embopress.org | Viral replication can trigger the production of various nucleic acid species, including dinucleotides, that activate host defense genes. | embopress.org |
| Bacterial Transcription | E. coli | Genes associated with stress response and metabolic adjustment during different growth phases. | pppApU is synthesized during transcription initiation, a process tightly regulated and linked to global gene expression changes. nih.gov | nih.gov |
Computational and Systems Biology Modeling of pppApU Metabolism and Function
Computational and systems biology approaches integrate experimental data into mathematical and computational models to simulate and predict the behavior of complex biological systems. frontiersin.org For a molecule like pppApU, these methods are invaluable for understanding its metabolic network and functional interactions on a larger scale.
Computational Modeling often involves structural biology techniques. For instance, molecular docking simulations can predict how pppApU fits into the active site of an enzyme like RNAP or a TLP. pnas.orgbrylinski.orgarxiv.org These models can be refined using data from X-ray crystallography of the enzyme in complex with its substrates (e.g., ATP). rcsb.org By modeling the interaction, researchers can hypothesize which amino acid residues are crucial for binding pppApU and how inhibitors might block this interaction, guiding further mutagenesis studies. embopress.orgembopress.org
Systems Biology Modeling aims to create a comprehensive picture of all the interactions a molecule is involved in. This can include building kinetic models of transcription initiation that explicitly account for the synthesis of pppApU as an intermediate step. nih.govnih.govacs.org These models use rate constants derived from experimental data to simulate the flow of metabolites through the pathway under different conditions. biorxiv.org By analyzing the kinetics of pppApU synthesis and its subsequent extension, researchers can understand how factors like nucleotide concentrations and temperature affect the efficiency of transcription. pnas.orgfigshare.com Such models can predict bottlenecks in the process and explain phenomena like abortive initiation, where the synthesis of short RNA products like pppApU is favored over the production of a full-length transcript. oup.com
Table 3: Computational and Systems Biology Approaches for pppApU Research
| Methodology | Specific Application | Insights Gained | Reference |
|---|---|---|---|
| Structural Modeling / Molecular Docking | Modeling the binding of pppApU or its precursors (ATP, UTP) into the RNAP active site. | Provides a structural basis for understanding how the dinucleotide is synthesized and how antibiotics might inhibit transcription by blocking the RNA exit channel. embopress.orgembopress.org | embopress.org |
| Kinetic Modeling of Transcription | Simulating the step-by-step kinetics of transcription initiation, including pppApU synthesis. | Quantifies the rate constants for each step, revealing how translocation stress and promoter interactions affect the efficiency of forming pppApU and subsequent RNA products. nih.govnih.gov | nih.govnih.gov |
| Systems Biology of Immune Response | Integrating transcriptomic data into network models of innate immunity. | Can help position pppApU within larger signaling networks, predicting its potential role as a damage- or pathogen-associated molecular pattern (DAMP/PAMP) that triggers specific immune pathways. | frontiersin.org |
Broader Context Within Dinucleoside Polyphosphate Npn Biology
Comparative Analysis of pppApU with Symmetrical and Other Mixed Dinucleoside Polyphosphates
The family of dinucleoside polyphosphates can be broadly categorized into symmetrical compounds, which contain two identical nucleosides (e.g., diadenosine tetraphosphate (B8577671), Ap4A), and mixed or unsymmetrical compounds, which are composed of two different nucleosides, such as pppApU (also denoted as Ap3U). nih.gov
All dinucleoside polyphosphates, including pppApU, share a fundamental structural motif: two nucleosides connected by a 5'-to-5' polyphosphate bridge. nih.gov This core structure is the basis for their recognition by various enzymes and receptors. The length of this phosphate (B84403) chain is a critical factor influencing their biological activity. For instance, dinucleoside triphosphates are often considered structural and functional analogs of nucleoside diphosphates, while dinucleoside tetraphosphates more closely mimic nucleoside triphosphates in their interactions with certain receptors. nih.gov This analogy provides a framework for predicting the potential biological targets of newly identified dinucleoside polyphosphates like pppApU.
Despite their shared structural backbone, the specific nucleosides present in a dinucleoside polyphosphate confer distinct functional properties. Symmetrical purine-containing dinucleotides, such as the well-studied diadenosine polyphosphates (ApnA), have been implicated in a variety of physiological processes, including the regulation of vascular tone, inhibition of platelet aggregation, and neurotransmission. nih.govnih.gov
Mixed dinucleoside polyphosphates like pppApU, which contain both a purine (B94841) (adenosine) and a pyrimidine (B1678525) (uridine), exhibit a unique profile of biological activities. The presence of adenosine (B11128) tends to confer some level of activity at P2Y1 receptors, while the uridine (B1682114) moiety is associated with agonist responses at P2Y2 and P2Y6 receptors. nih.gov This blending of purine and pyrimidine characteristics allows for a broader or more selective targeting of purinergic receptors compared to their symmetrical counterparts.
Shared Structural Features and Biological Analogies
Roles of Related Dinucleotides in Extracellular Signaling and Receptor Activation
Extracellular dinucleoside polyphosphates exert their effects by binding to and activating P2 receptors, a family of cell surface receptors divided into two main classes: P2X ligand-gated ion channels and P2Y G protein-coupled receptors. nih.govnih.gov
The P2Y receptor family consists of eight mammalian subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with a distinct agonist profile. guidetopharmacology.org The P2Y2 receptor is notable for being activated by both ATP and UTP. guidetopharmacology.orgguidetopharmacology.org This dual specificity extends to dinucleoside polyphosphates. Those containing uridine, such as pppApU, are known to have at least some agonist activity at P2Y2 receptors. nih.gov For example, the related compound Up4U (diuridine tetraphosphate) is a potent agonist at the P2Y2 receptor. guidetopharmacology.org The activation of P2Y2 receptors by these dinucleotides can trigger a cascade of intracellular events, including the stimulation of phospholipase C and the mobilization of intracellular calcium. guidetopharmacology.org
The selectivity and potency of dinucleoside polyphosphates at P2Y receptors are influenced by both the nucleobase composition and the length of the phosphate chain. Adenosine-containing dinucleotides generally show selectivity for the P2Y1 receptor, while uridine-containing ones are more selective for P2Y6 receptors. nih.govacs.org Interestingly, many novel synthetic dinucleoside polyphosphate analogs have been found to have no or weak activity at P2Y2 and P2Y4 receptors, while demonstrating selectivity for either P2Y1 or P2Y6 receptors. nih.govacs.org
The potency of these compounds, often measured by their EC50 value (the concentration required to elicit a half-maximal response), can vary significantly. For example, modified dinucleoside polyphosphates have been synthesized that act as highly potent and selective agonists for specific P2Y receptor subtypes. nih.govacs.org
Interactive Table: Agonist Potency (EC50) of Selected Dinucleoside Polyphosphates at P2Y Receptors
| Compound | P2Y1 Receptor EC50 (µM) | P2Y6 Receptor EC50 (µM) | P2Y2/P2Y4 Receptor Activity |
| Up4(β-B)A (A isomer) | 0.5 | --- | No or weak activity |
| Up3(α-B)U (B isomer) | --- | 0.3 | No or weak activity |
| Adenosine-containing dinucleotides (general) | 0.5 - 4.3 | --- | No or weak activity |
| Uridine-containing dinucleotides (general) | --- | 0.3 - 3.9 | No or weak activity |
| Data sourced from studies on boranophosphate analogues of dinucleoside polyphosphates. nih.govacs.org |
Agonist Activity on P2Y Receptors (e.g., P2Y2)
Intracellular Regulatory Networks Involving Various Dinucleoside Polyphosphates
While much of the research on dinucleoside polyphosphates has focused on their extracellular roles as receptor agonists, there is a growing body of evidence for their importance as intracellular signaling molecules. researchgate.net Their intracellular concentrations are known to increase in response to various cellular stresses, such as heat shock and oxidative stress. researchgate.net This has led to the "alarmone hypothesis," which posits that these molecules act as secondary messengers to orchestrate cellular responses to adverse conditions. frontiersin.org
The intracellular accumulation of dinucleoside polyphosphates is thought to regulate a variety of cellular processes, including gene expression, immune responses, DNA replication, and DNA repair. frontiersin.org For example, diadenosine tetraphosphate (Ap4A) has been shown to be involved in the regulation of transcription and cell proliferation. researchgate.net The precise mechanisms by which these intracellular dinucleoside polyphosphates exert their effects are still being elucidated, but they are known to interact with a number of intracellular proteins. The study of these intracellular networks is a key area of ongoing research, with the potential to reveal fundamental aspects of cellular regulation. frontiersin.org
Interplay with Cellular Signaling Cascades
Adenosine-uridine dinucleoside polyphosphates, along with other NpN' compounds, are potent agonists for purinergic receptors, specifically the P2 receptor subtypes. nih.govportlandpress.com These receptors are a family of plasma membrane proteins that, upon activation, trigger intracellular signaling cascades that mediate a wide variety of physiological effects. portlandpress.com
The interaction of these dinucleoside polyphosphates with P2 receptors can initiate a cascade of events, including the activation of G-proteins and the subsequent modulation of enzymes like adenylate cyclase and phospholipase C. portlandpress.com This can lead to changes in the levels of second messengers, such as cyclic AMP (cAMP) and inositol (B14025) triphosphate, ultimately altering cellular function. portlandpress.com For instance, in human neutrophils, various dinucleoside polyphosphates have been shown to cause an increase in intracellular free calcium via a G-protein-coupled receptor. nih.gov
Key Research Findings on NpN' Signaling Interactions:
| Compound | Interacting Receptor/Pathway | Cellular Effect |
| Dinucleoside Polyphosphates | P2Y and P2X Receptors portlandpress.com | Activation of downstream signaling including G-proteins and changes in second messengers. portlandpress.com |
| Diadenosine Polyphosphates | P2 Receptors nih.gov | Inhibition of platelet aggregation. nih.gov |
| Ap4A | cGAS-STING Pathway researchgate.net | Modulation of innate immune response. researchgate.net |
| Up4A | Purinergic Receptors nih.gov | Potent vasoconstriction. nih.gov |
Regulatory Feedback Loops within Nucleotide Metabolism
Dinucleoside polyphosphates are intricately linked to the regulation of nucleotide metabolism. Their synthesis and degradation are tied to the cellular pools of their precursor mononucleotides, like ATP and UTP. baseclick.euscience.gov For example, enzymes known as tRNA synthetases can produce dinucleoside polyphosphates as a side reaction, particularly under conditions of cellular stress. researchgate.net
These molecules can act as "alarmones," signaling molecules that accumulate in response to stressors like oxidative, nutritional, or heat stress. researchgate.netnih.gov This accumulation can, in turn, influence metabolic pathways. For example, in Bacillus subtilis, the dinucleotide Ap4A has been shown to regulate the biosynthesis of guanosine (B1672433) nucleotides by affecting the activity of the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov This demonstrates a feedback mechanism where a product derived from the nucleotide pool can regulate the synthesis of other nucleotides.
Future Avenues in Adenosine Triphosphate Uridine Monophosphate Research
Elucidation of Unexplored Biological Functions and Regulatory Circuits
While the synthesis of pppApU by RNA polymerase during abortive initiation is a known phenomenon, its broader physiological relevance remains an area of active investigation. core.ac.ukstanford.edu Future studies will likely focus on identifying novel biological contexts where pppApU acts as a signaling molecule beyond its established role. This includes exploring its potential functions in cellular processes such as cell growth, differentiation, and metabolism. walshmedicalmedia.com
A key area of future research will be the comprehensive mapping of the regulatory circuits that govern pppApU levels and activity. This involves identifying the full range of enzymes responsible for its synthesis and degradation, as well as the upstream signals and downstream effectors that constitute its signaling network. nih.gov Understanding how these circuits are wired will provide crucial insights into how cells make decisions in response to various stimuli. core.ac.uk For instance, investigating the interplay between pppApU and other signaling molecules, such as the stringent response regulators ppGpp and DksA, could reveal complex regulatory networks that fine-tune transcription and other cellular processes. oup.com
Development of Advanced Probes, Modulators, and Analogs for Mechanistic Studies
A significant hurdle in elucidating the full scope of pppApU's functions is the lack of specific and robust tools for its detection and manipulation. The development of advanced probes, such as fluorescently labeled pppApU analogs, is crucial for visualizing its subcellular localization and dynamics in real-time. core.ac.uk These probes would enable researchers to track pppApU production and movement within cells, providing valuable information about its sites of action.
Furthermore, the creation of specific modulators—both inhibitors and activators—of pppApU signaling pathways is a high priority. grafiati.com Such molecules would allow for the precise perturbation of pppApU-dependent processes, helping to dissect its specific roles in complex biological systems. The design and synthesis of structural analogs of pppApU could also serve as powerful tools to probe the binding pockets of its target proteins and to develop potential therapeutic agents. grafiati.com
| Research Tool | Application in pppApU Research | Potential Insights |
| Fluorescent Probes | Real-time imaging of pppApU localization and concentration dynamics within living cells. | Identification of subcellular compartments where pppApU signaling is active; understanding of its diffusion and transport. |
| Inhibitors | Specific blocking of pppApU synthesis or its interaction with downstream effectors. | Determination of the necessity of pppApU for specific cellular processes; validation of therapeutic targets. |
| Activators | Controlled induction of pppApU signaling pathways. | Elucidation of the downstream consequences of pppApU signaling; study of dose-dependent cellular responses. |
| Structural Analogs | Probing the binding sites of pppApU receptors and enzymes; serving as scaffolds for drug development. | Understanding the molecular basis of pppApU recognition; development of novel therapeutic strategies. |
Integration with Multi-Omics and Systems-Level Biological Investigations
To gain a holistic understanding of pppApU's role in cellular physiology, it is essential to integrate its study with multi-omics approaches. nih.govfrontiersin.org This involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct comprehensive models of the cellular networks in which pppApU operates. nih.govmdpi.com Such an integrated approach can reveal previously unknown connections between pppApU signaling and other cellular pathways, providing a system-level perspective on its function. pitt.edunih.gov
Systems biology will be instrumental in analyzing the vast datasets generated by multi-omics studies and in developing predictive models of pppApU-regulated networks. nih.gov By simulating the behavior of these networks under different conditions, researchers can generate testable hypotheses about the dynamic control and function of pppApU. nih.gov This approach will be particularly valuable for understanding how perturbations in pppApU signaling contribute to disease states. cmbio.io
Unraveling the Evolutionary Significance of pppApU in Prokaryotic and Eukaryotic Systems
The presence of pppApU synthesis in both prokaryotes and eukaryotes suggests a conserved and fundamental role for this molecule throughout evolution. nih.govberkeley.edu Future research will aim to unravel the evolutionary pressures that have shaped the function and regulation of pppApU signaling. In prokaryotes, where it is often produced as an abortive transcription product, its potential role in early forms of intercellular communication or as a defense mechanism against phages warrants further investigation. nih.govnih.govlibretexts.org The study of polyploidy in prokaryotes may also offer clues about the evolutionary origins of more complex genetic and signaling systems. nih.gov
In eukaryotes, the evolution of pppApU as a key player in the innate immune response highlights its adaptation to new functional contexts. nih.gov Comparative genomic and functional studies across a wide range of species will be crucial to trace the evolutionary trajectory of pppApU signaling pathways. nih.gov Understanding the evolutionary conservation and divergence of these pathways will not only shed light on the fundamental principles of cellular signaling but also provide insights into the co-evolution of hosts and pathogens. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
